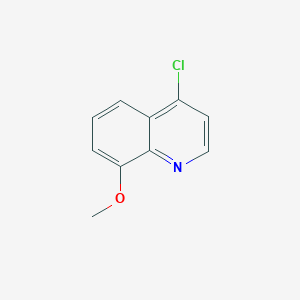

4-クロロ-8-メトキシキノリン

概要

説明

AS605240は、ホスホイノシチド3-キナーゼガンマ(PI3Kγ)の特異的で経口活性な阻害剤です。 IC50値は8 nM、Ki値は7.8 nMです 。 この化合物は、PI3Kα、PI3Kβ、およびPI3Kδなどの他のアイソフォームよりもPI3Kγに対して高い選択性があることで知られています 。 AS605240は、炎症性疾患や神経変性疾患など、さまざまな疾患における潜在的な治療的用途のため、科学研究で広く使用されています .

科学的研究の応用

Chemistry: AS605240 is used as a tool compound to study the role of PI3Kγ in various biochemical pathways.

Medicine: AS605240 has shown promise in preclinical studies for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

Industry: AS605240 is used in the development of new therapeutic agents targeting PI3Kγ.

作用機序

生化学分析

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

AS605240の合成には、コア構造の5-(6-キノキサリニルメチレン)-2,4-チアゾリジンジオンの調製から始まる複数のステップが含まれます 。合成経路には通常、次のステップが含まれます。

チアゾリジンジオン環の形成: これは、適切なチオアミドとハロゲン化ケトンを塩基性条件下で反応させることによって達成されます。

キノキサリン部分の導入: これには、適切な触媒の存在下で、チアゾリジンジオン中間体をキノキサリン誘導体と縮合させることが含まれます。

精製と特性評価: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、NMRや質量分析などの分光学的メソッドを使用して特性評価されます.

化学反応の分析

AS605240は、次のようなさまざまな化学反応を起こします。

酸化: AS605240は、特定の条件下で酸化して対応するスルホキシドまたはスルホンを形成することができます。

還元: 化合物は、チアゾリジン誘導体を形成するために還元することができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤として過酸化水素、還元剤として水素化ホウ素ナトリウム、求核剤としてアミンなどがあります 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

類似化合物との比較

AS605240は、他のアイソフォームと比較してPI3Kγに対して高い選択性を示す点でユニークです。類似の化合物には以下のようなものがあります。

AS252424: 化学構造は異なりますが、同様の選択性プロファイルを持つ別のPI3Kγ阻害剤.

TG100-115: より広い特異性を持つデュアルPI3Kγ/δ阻害剤.

IPI-549: 現在、がん治療のための臨床試験中の選択的PI3Kγ阻害剤.

これらの化合物と比較して、AS605240は、その高い選択性と効力により、基礎研究と創薬の両方で貴重なツールとなっています .

特性

IUPAC Name |

4-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDNBWXXPOMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491470 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-21-5 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-8-METHOXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthesis process for 4-Chloro-8-methoxyquinoline?

A1: 4-Chloro-8-methoxyquinoline can be synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate. The synthesis involves a multi-step process including condensation, cyclization, hydrolysis, decarboxylation, and finally, chlorination. [, ] This synthetic route has been shown to achieve a yield of approximately 33.81%. []

Q2: How is 4-Chloro-8-methoxyquinoline typically characterized?

A2: The synthesized 4-Chloro-8-methoxyquinoline is commonly characterized using spectroscopic techniques. Researchers often utilize ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) to confirm the identity and purity of the compound. [] These techniques provide structural information and validate the successful synthesis of the target molecule.

Q3: What are the potential applications of 4-Chloro-8-methoxyquinoline derivatives in coordination chemistry?

A3: 4-Chloro-8-methoxyquinoline serves as a valuable precursor for synthesizing various substituted 8-hydroxyquinoline derivatives. For instance, it can be transformed into 4-(dimethylamino)-8-hydroxyquinoline. [] This particular derivative exhibits promising properties as a chelating ligand, capable of forming complexes with metal ions like nickel, copper, and cobalt. [] These complexes have been studied for their spectral properties and potential applications in areas like catalysis and materials science.

Q4: Have there been any studies on the biological activity of 4-Chloro-8-methoxyquinoline derivatives?

A4: While 4-Chloro-8-methoxyquinoline itself hasn't been extensively studied for biological activity, a derivative, 4-chloro-8-methoxyquinolin-2(1H)-one, has shown promising antimicrobial activity. [] Although detailed mechanism of action hasn't been fully elucidated in the available literature, this finding suggests potential for further exploration of 4-Chloro-8-methoxyquinoline derivatives in medicinal chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。